Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]-
Overview
Description
Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- is a complex organic compound that features a pyridine ring substituted with a piperidine moiety linked through an ether bond to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a 1-azadiene derivative reacts with a 2-carbon π-component to form the pyridine ring . The reaction conditions often require the presence of a catalyst, such as a transition metal, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the Hantzsch pyridine synthesis, which is a multi-component reaction that includes the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia . This method is advantageous due to its scalability and efficiency in producing pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, usually in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce piperidine derivatives. Substitution reactions can lead to various functionalized pyridine compounds.
Scientific Research Applications
Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These include compounds like 3,5-dimethylpyridine and 3,4-dimethylpyridine
Isoxazole derivatives: Compounds such as 3,5-dimethylisoxazole are structurally similar and share some chemical properties.
Uniqueness
Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-4-(4-pyridin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-15(12(2)22-17-11)23(19,20)18-9-6-13(7-10-18)21-14-5-3-4-8-16-14/h3-5,8,13H,6-7,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMVALDCLQXLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147464 | |
Record name | Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448125-94-7 | |
Record name | Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448125-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-[[1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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